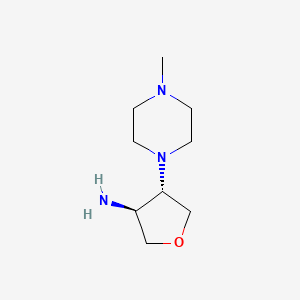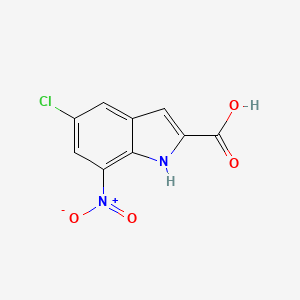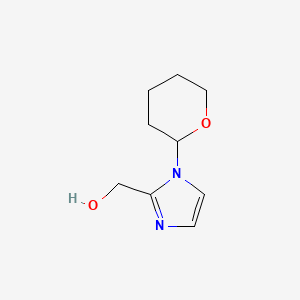
Sodium 2-oxo-3-sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-oxo-3-sulfanylpropanoic acid, also known as sodium 2-oxo-3-sulfanylpropanoate, is a compound with the molecular formula C3H4O3S.Na. It is a sodium salt derivative of 2-oxo-3-sulfanylpropanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxo-3-sulfanylpropanoic acid typically involves the reaction of 2-oxo-3-sulfanylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization or precipitation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxo-3-sulfanylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfanyl (thiol) group and the oxo group in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfanyl group to form sulfonic acids.
Reduction: Reducing agents like sodium borohydride can reduce the oxo group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Sodium 2-oxo-3-sulfanylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-oxo-3-sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the oxo group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
2-oxo-3-sulfanylpropanoic acid: The parent compound without the sodium salt.
2-oxo-3-sulfanylbutanoic acid: A similar compound with an additional carbon atom in the chain.
2-oxo-3-sulfanylpropanoic acid derivatives: Various derivatives with different substituents on the sulfanyl group.
Uniqueness: Sodium 2-oxo-3-sulfanylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-sodium counterparts .
Properties
Molecular Formula |
C3H4NaO3S+ |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
sodium;2-oxo-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1 |
InChI Key |
CODUSAVZTZYYDD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(=O)O)S.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![Oxirane, [(heptyloxy)methyl]-](/img/structure/B11760218.png)


![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)

![2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine](/img/structure/B11760249.png)
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
![3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11760267.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)

![3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)
